2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid
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Overview
Description
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions, such as trifluoroacetic acid (TFA), to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carbonylated derivatives, while reduction reactions may produce hydrogenated derivatives.
Scientific Research Applications
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are also used in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: These compounds share the imidazo-pyrimidine core and have similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
AVVKBXUTEVATBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=CN12)C(=O)O)C |
Origin of Product |
United States |
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